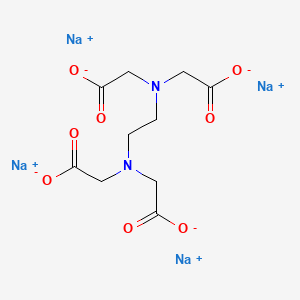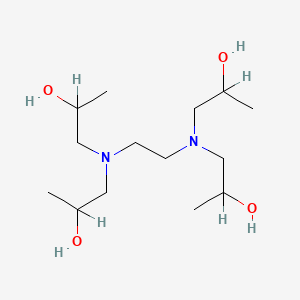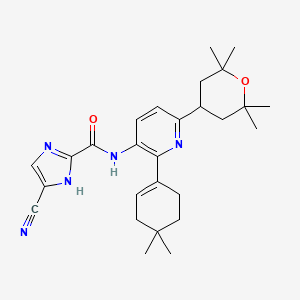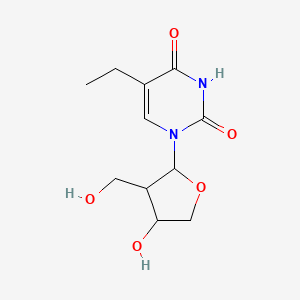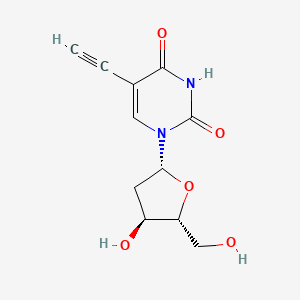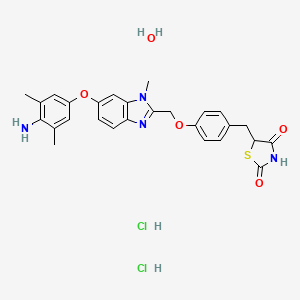
Elocalcitol
Descripción general
Descripción
Elocalcitol, también conocido como BXL-628 o Ro-26-9228, es un agonista selectivo del receptor de vitamina D (VDR). Comparte similitudes estructurales con la calcitriol, la forma activa de la vitamina D. This compound exhibe propiedades antiinflamatorias y se ha investigado por su potencial terapéutico en diversos contextos.
Aplicaciones Científicas De Investigación
Elocalcitol se ha explorado en varios campos científicos:
Química: Como agonista del VDR, sirve como una herramienta valiosa para estudiar las vías relacionadas con la vitamina D.
Biología: Los investigadores investigan su impacto en la señalización celular, la expresión genética y las respuestas inmunitarias.
Industria: Sus posibles aplicaciones terapéuticas impulsan el interés en el desarrollo de fármacos.
Mecanismo De Acción
Elocalcitol se une a los VDR, modulando la expresión génica. Regula el crecimiento celular, la apoptosis y la función inmunitaria. Los objetivos moleculares y las vías específicas aún están bajo investigación.
Análisis Bioquímico
Biochemical Properties
Elocalcitol interacts with the Vitamin D3 receptor (VDR) in humans . It is a small molecule with a chemical formula of C29H43FO2 and an average weight of 442.6489 . This compound is a calcitriol analog, which means it shares similar structural and functional properties with calcitriol, the active form of Vitamin D .
Cellular Effects
This compound has been shown to inhibit inflammatory responses in human thyroid cells and T cells . It decreases Th1- and Th17-type cytokines and promotes Th2-type cytokine secretion . In human thyrocytes, this compound inhibits IFNγ and TNFα-induced CXCL10 protein secretion more potently than Methimazole (MMI), a common treatment for hyperthyroidism .
Molecular Mechanism
This compound’s mechanism of action involves binding to the Vitamin D3 receptor . It impairs both cytokine intracellular pathways, whereas MMI is effective only on the IFNγ pathway . This suggests that this compound has a broader range of action in inhibiting inflammatory responses.
Temporal Effects in Laboratory Settings
This compound has been shown to reduce lesion weight by up to 70% upon treatment for 3 weeks in a mouse model of endometriosis . This suggests that this compound has a significant effect over time in reducing inflammation and lesion size.
Metabolic Pathways
As a Vitamin D analog, it is likely to be involved in similar metabolic pathways as Vitamin D, including calcium homeostasis and immune function .
Subcellular Localization
Given its interaction with the Vitamin D3 receptor, it is likely to be found in the nucleus where it can influence gene expression .
Métodos De Preparación
Rutas Sintéticas:: Elocalcitol se puede sintetizar a través de varias rutas. Un método común implica la modificación de análogos de la vitamina D. Los pasos sintéticos específicos pueden variar, pero la estrategia general tiene como objetivo introducir grupos funcionales para lograr la estructura deseada.
Condiciones de Reacción:: La síntesis generalmente implica reacciones como la hidroxilación, la ciclización y las transformaciones de grupos funcionales. Las condiciones de reacción precisas dependen de la vía sintética elegida.
Producción Industrial:: Si bien los detalles de la producción a escala industrial son de propiedad privada, las empresas farmacéuticas han desarrollado procesos eficientes para fabricar this compound. Estos métodos garantizan alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones:: Elocalcitol experimenta varias transformaciones químicas, que incluyen:
Hidroxilación: Adición de grupos hidroxilo.
Ciclización: Formación de estructuras cíclicas.
Modificaciones de Grupos Funcionales: Alteraciones a grupos funcionales específicos.
Reactivos y Condiciones Comunes:: Los reactivos utilizados en la síntesis de this compound incluyen oxidantes, agentes reductores y catalizadores. Las condiciones varían según la reacción específica.
Productos Principales:: El producto principal de la síntesis de this compound es el propio this compound. También pueden formarse intermediarios y subproductos durante el proceso.
Comparación Con Compuestos Similares
La singularidad de Elocalcitol radica en su activación selectiva del VDR. Si bien existen compuestos similares, las propiedades distintivas de this compound lo distinguen.
Compuestos Similares::- Calcitriol (vitamina D activa)
- Otros agonistas del VDR (por ejemplo, paricalcitol)
Propiedades
IUPAC Name |
(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43FO2/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(31)19-27(30)21(23)4/h8,12-14,17,20,24,26-27,31-32H,4,6-7,9-11,15-16,18-19H2,1-3,5H3/b17-8+,22-12+,23-13-/t20-,24+,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLWXBHFPGSUOX-GJQYOBCGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(/C=C/C[C@H](C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199798-84-0 | |
| Record name | Elocalcitol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199798840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elocalcitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06194 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ELOCALCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WDS5F2V6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


